L-Valine, N-(3-methyl-1-oxobutyl)-
Overview
Description
L-Valine, N-(3-methyl-1-oxobutyl)- is a derivative of the amino acid L-Valine This compound is characterized by the presence of a 3-methyl-1-oxobutyl group attached to the nitrogen atom of L-Valine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-(3-methyl-1-oxobutyl)- typically involves the reaction of L-Valine with 3-methyl-1-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of L-Valine, N-(3-methyl-1-oxobutyl)- may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: L-Valine, N-(3-methyl-1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
L-Valine, N-(3-methyl-1-oxobutyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of L-Valine, N-(3-methyl-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can be incorporated into proteins, influencing their structure and function. It may also modulate enzymatic activity and participate in metabolic pathways, affecting cellular processes and overall organismal physiology.
Comparison with Similar Compounds
L-Valine, N-(3-methyl-1-oxobutyl)- can be compared with other similar compounds such as:
L-Leucine, N-(3-methyl-1-oxobutyl)-: Similar structure but with a different amino acid backbone.
L-Isoleucine, N-(3-methyl-1-oxobutyl)-: Another similar compound with a different amino acid backbone.
L-Valine, N-(2-methyl-1-oxobutyl)-: Differing in the position of the methyl group on the oxobutyl chain.
Uniqueness: L-Valine, N-(3-methyl-1-oxobutyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows it to participate in specific reactions and pathways that may not be accessible to other similar compounds.
Properties
IUPAC Name |
(2S)-3-methyl-2-(3-methylbutanoylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-6(2)5-8(12)11-9(7(3)4)10(13)14/h6-7,9H,5H2,1-4H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHQXJQYXRMGN-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563353 | |
Record name | N-(3-Methylbutanoyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39741-06-5 | |
Record name | N-(3-Methylbutanoyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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